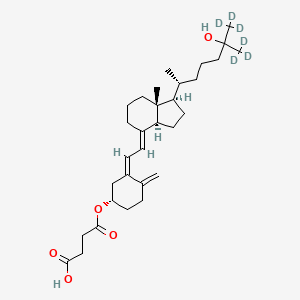
25-Hydroxyvitamin D3 3-hemisuccinate-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is a deuterated form of 25-Hydroxyvitamin D3 3-hemisuccinate. This compound is a conjugate of 25-Hydroxyvitamin D3, which is the principal circulating form of vitamin D3 formed in the liver by hydroxylation at the C-25 position. The deuterated form, this compound, is used primarily in research settings as an internal standard for the quantification of vitamin D metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves the introduction of a hemisuccinate group to the 25-Hydroxyvitamin D3 molecule. The process typically starts with the hydroxylation of vitamin D3 at the C-25 position to form 25-Hydroxyvitamin D3. This is followed by the chemical modification to introduce the hemisuccinate group, which involves the reaction of 25-Hydroxyvitamin D3 with succinic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound is similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated form is produced by incorporating deuterium atoms during the synthesis process, which can be achieved by using deuterated reagents or solvents .
化学反应分析
Types of Reactions
25-Hydroxyvitamin D3 3-hemisuccinate-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-25 position can be oxidized to form different oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the hemisuccinate group.
Substitution: The hemisuccinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
科学研究应用
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin D metabolites.
Biology: Employed in studies investigating the metabolism and function of vitamin D in biological systems.
Medicine: Utilized in clinical research to develop assays for measuring vitamin D levels in patients.
Industry: Applied in the production of diagnostic kits and reagents for vitamin D analysis.
作用机制
The mechanism of action of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves its role as an internal standard in analytical methods. It does not exert biological effects directly but is used to ensure accuracy and precision in the quantification of vitamin D metabolites. The deuterium atoms in the compound provide a distinct mass difference, allowing for its differentiation from non-deuterated forms in mass spectrometry .
相似化合物的比较
Similar Compounds
25-Hydroxyvitamin D3 3-hemisuccinate: The non-deuterated form of the compound.
Calcifediol-d6: Another deuterated form of 25-Hydroxyvitamin D3 used as an internal standard.
25-Hydroxyvitamin D3 3,3’- (Carboxyfluorescein): A fluorescent derivative used in different analytical applications.
Uniqueness
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is unique due to its deuterium labeling, which provides a distinct advantage in mass spectrometry by allowing for precise quantification and differentiation from other forms of vitamin D metabolites. This makes it an invaluable tool in research and clinical diagnostics .
生物活性
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is a deuterium-labeled derivative of 25-hydroxyvitamin D3, which is a crucial metabolite in the vitamin D pathway. This compound has garnered attention in research due to its potential biological activities and implications in health and disease.
Overview of Vitamin D Metabolism
Vitamin D is primarily obtained through sunlight exposure and dietary sources. It undergoes several transformations in the body:
- Synthesis and Conversion :
- Cholecalciferol (vitamin D3) is converted in the liver to 25-hydroxyvitamin D3 (25(OH)D3).
- 25(OH)D3 is further hydroxylated in the kidneys to form 1,25-dihydroxyvitamin D (calcitriol), the active form of vitamin D that exerts biological effects by binding to vitamin D receptors (VDR) in various tissues .
The biological activity of this compound can be attributed to its interaction with VDR, influencing gene expression related to calcium homeostasis, immune function, and cellular proliferation. Notably, it may also modulate inflammatory responses and metabolic processes within adipose tissue .
Key Findings from Research
- Gene Expression Regulation :
- Impact on Immune Function :
- Effects on Adipose Tissue :
Table 1: Comparison of Biological Activities of Vitamin D Metabolites
| Metabolite | Biological Activity | Mechanism |
|---|---|---|
| 25-Hydroxyvitamin D3 | Regulates calcium and phosphate metabolism | Binds to VDR, influencing gene expression |
| 1,25-Dihydroxyvitamin D | Modulates immune response | Enhances macrophage function; reduces inflammation |
| This compound | Potentially similar to 25(OH)D3 | Deuterium labeling may affect pharmacokinetics |
Case Study: Effects on Inflammation
A study investigated the impact of vitamin D supplementation on inflammatory markers in individuals with obesity. The results indicated that higher levels of serum 25(OH)D correlated with reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a protective role against chronic inflammation associated with obesity .
Case Study: Vitamin D Status and Health Outcomes
Another epidemiological study examined the relationship between vitamin D status (measured as serum 25(OH)D levels) and various health outcomes. It was found that adequate levels were associated with lower risks of autoimmune diseases, cardiovascular diseases, and certain cancers .
属性
分子式 |
C31H48O5 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC 名称 |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1/i3D3,4D3 |
InChI 键 |
XYAOPXNVLMIXNI-XKLDCONCSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C)(C([2H])([2H])[2H])O |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















